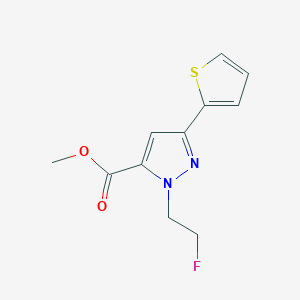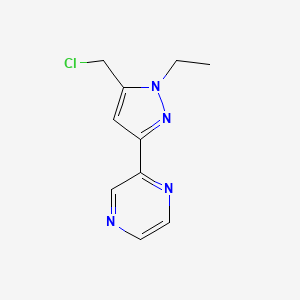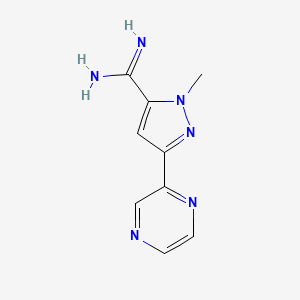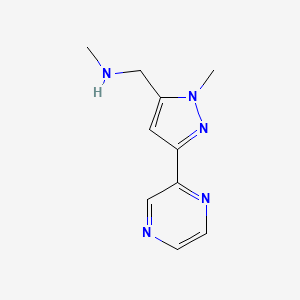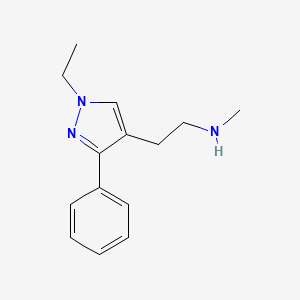
2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)-N-methylethan-1-amine
説明
2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)-N-methylethan-1-amine, more commonly known as EPMPA, is an organic compound that is used in various scientific research applications. Its chemical structure consists of an ethyl group, a phenyl group, and a pyrazol group connected to an amine group. EPMPA is a versatile compound that has been used for a variety of scientific research applications and has been studied for its biochemical and physiological effects.
科学的研究の応用
Pharmacology: p38 Kinase Inhibition
This compound has been identified as a potential inhibitor of p38 kinase, which plays a significant role in inflammatory responses and cellular stress signals . By modulating this pathway, it could be used in the development of treatments for diseases where inflammation is a key factor, such as rheumatoid arthritis and asthma.
Medicinal Chemistry: Drug Design and Synthesis
The structural features of this compound make it a valuable scaffold in medicinal chemistry for the design and synthesis of new therapeutic agents . Its phenylpyrazol moiety can interact with various biological targets, offering a platform for creating drugs with improved efficacy and selectivity.
Chemical Research: Building Block for Complex Molecules
In chemical research, this compound serves as a versatile building block for the synthesis of more complex molecules . Its reactive sites allow for various chemical modifications, enabling the creation of a diverse array of derivatives with potential applications in different scientific fields.
Laboratory Studies: Biochemical Assays
Due to its reactivity and potential biological activity, this compound can be used in biochemical assays to study enzyme inhibition, receptor binding, and other pharmacological properties . It can help in understanding the interaction between small molecules and biological macromolecules.
Industrial Applications: Material Science
While not directly indicated, compounds like this one can be explored for their role in material science, particularly in the development of organic semiconductors, dyes, and pigments . Their structural properties can be tuned to achieve desired electronic and optical characteristics.
Scientific Experiments: Control Compounds
In experimental settings, such compounds are often used as control substances to benchmark the effects of new chemical entities . They provide a reference point to assess the biological or chemical activity of novel compounds in various assays.
Analytical Chemistry: Reference Standards
Compounds with well-defined structures and properties, like this one, are essential as reference standards in analytical chemistry . They ensure the accuracy and reliability of analytical methods, such as chromatography and mass spectrometry.
Biotechnology: Molecular Probes
In biotechnology, such compounds can be employed as molecular probes to study cellular processes . They can be tagged with fluorescent or radioactive labels to visualize and track biological events in real-time.
特性
IUPAC Name |
2-(1-ethyl-3-phenylpyrazol-4-yl)-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3/c1-3-17-11-13(9-10-15-2)14(16-17)12-7-5-4-6-8-12/h4-8,11,15H,3,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQPVUSSRYCBMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=CC=C2)CCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)-N-methylethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







